N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
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Overview
Description
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring fused with a furan ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with appropriate furan derivatives.
Final Coupling: The final step involves coupling the triazole and furan rings under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
- N-(3-Propyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
Uniqueness
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H10N4O3 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c1-2-7-10-11-9(15)13(7)12-8(14)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,11,15)(H,12,14) |
InChI Key |
BUPYSZMXAXMTHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)N1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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